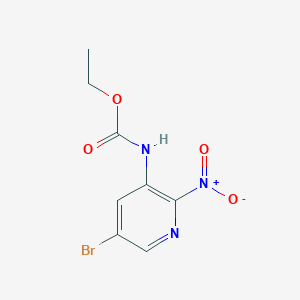

Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate

Description

BenchChem offers high-quality Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl N-(5-bromo-2-nitropyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3O4/c1-2-16-8(13)11-6-3-5(9)4-10-7(6)12(14)15/h3-4H,2H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQJNBFSNAEDGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(N=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate: Properties, Synthesis, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate is a highly functionalized pyridine derivative that serves as a versatile and strategic building block in modern synthetic chemistry. Its unique arrangement of a bromo moiety, a nitro group, and a protected amine on a single pyridine scaffold offers orthogonal chemical handles for sequential, site-selective modifications. This guide provides a comprehensive technical overview of its chemical properties, a proposed synthetic pathway, its key reactivity profiles, and its potential applications, particularly in the realm of medicinal chemistry and drug discovery. The insights herein are curated to empower researchers to effectively leverage this compound in the synthesis of complex molecular architectures and novel chemical entities.

Molecular Overview and Physicochemical Properties

Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate, identified by CAS Number 152684-25-8, is a compound whose strategic value lies in its trifunctional nature.[1][2] The core structure consists of a pyridine ring substituted with three key functional groups that dictate its reactivity and utility:

-

A Bromo Group (C5): An ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse carbon and heteroatom substituents.

-

A Nitro Group (C2): A strong electron-withdrawing group that activates the pyridine ring for nucleophilic aromatic substitution (SNAr). It also serves as a stable precursor to a primary amine, which can be unmasked via reduction in a later synthetic step.

-

An Ethyl Carbamate Group (C3): A protected form of a primary amine. The carbamate is generally stable to many reaction conditions but can be readily cleaved to reveal the amine for subsequent functionalization, such as amide bond formation.

The spatial and electronic interplay of these groups allows for a controlled and predictable synthetic strategy, making it a valuable intermediate.

Chemical Structure

Caption: Chemical structure of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate.

Physicochemical Data

While extensive experimental data for this specific compound is not widely published, its key identifiers and calculated properties are summarized below. Researchers should anticipate it to be a solid at room temperature, with solubility in common organic solvents like dichloromethane, ethyl acetate, and DMSO.

| Property | Value | Source |

| CAS Number | 152684-25-8 | [1][2] |

| Molecular Formula | C₈H₈BrN₃O₄ | [1][2] |

| Molecular Weight | 290.07 g/mol | [1][2] |

| MDL Number | MFCD28400538 | [2] |

| Melting Point | Not publicly available; predicted to be a solid. | - |

| Boiling Point | Not publicly available. | - |

| Solubility | Expected in DCM, EtOAc, Acetone, DMSO. | - |

Synthesis and Reactivity

Proposed Synthetic Route

A robust synthesis of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate can be logically designed from commercially available precursors. The following workflow outlines a plausible and efficient two-step process starting from 3-amino-5-bromopyridine.

Caption: Proposed two-step synthesis of the title compound.

Causality and Experimental Rationale:

-

Nitration: The nitration of 3-amino-5-bromopyridine is directed to the C2 position. The amino group at C3 is a powerful ortho-, para-director. While the C4 position is sterically accessible, the C2 position is strongly activated. The reaction is conducted in a strong acid mixture (H₂SO₄/HNO₃) to generate the nitronium ion (NO₂⁺) electrophile.

-

Carbamate Formation: The resulting 3-amino-2-nitropyridine intermediate is then reacted with ethyl chloroformate. This is a standard procedure for installing an ethyl carbamate protecting group onto an amine. A non-nucleophilic base like pyridine or triethylamine (TEA) is required to neutralize the HCl byproduct generated during the reaction, driving it to completion.

Representative Experimental Protocol

Disclaimer: This protocol is a representative methodology based on established chemical principles and has not been experimentally validated from a cited source for this specific molecule. It should be adapted and optimized under appropriate laboratory conditions.

Step 1: Synthesis of 5-Bromo-2-nitro-3-aminopyridine

-

In a flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), cautiously add 3-amino-5-bromopyridine (1.0 eq) portion-wise to concentrated sulfuric acid (3-4 mL per gram of starting material).

-

Maintain the temperature below 10 °C and slowly add a pre-chilled mixture of concentrated sulfuric acid and fuming nitric acid (1.1 eq) dropwise over 30-45 minutes.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the starting material is consumed.

-

Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

-

Neutralize the aqueous solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until pH 7-8 is reached.

-

Collect the resulting solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the intermediate.

Step 2: Synthesis of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate

-

Dissolve the 5-bromo-2-nitro-3-aminopyridine intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine (2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add ethyl chloroformate (1.2 eq) dropwise via a syringe, ensuring the internal temperature does not rise significantly.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

-

Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM and wash sequentially with water, 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the final title compound.

Core Reactivity Profile

The compound's utility stems from the distinct reactivity of its functional groups, which can be addressed selectively.

Caption: Key reactivity pathways of the title compound.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to a primary amine using various standard conditions, such as tin(II) chloride (SnCl₂), iron powder in acetic acid, or catalytic hydrogenation (H₂/Pd-C). This transformation unmasks a nucleophilic site at the C2 position, which is crucial for building complex heterocyclic systems like imidazo[1,2-a]pyridines.[3]

-

Palladium-Catalyzed Cross-Coupling: The C5-bromo position is a prime site for introducing complexity. It readily participates in Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, allowing for the formation of C-C, C-N, and C-O bonds. This is a cornerstone of modern drug discovery for exploring the structure-activity relationship (SAR) of a lead compound.

-

Carbamate Deprotection: The ethyl carbamate can be hydrolyzed under acidic (e.g., HCl) or basic (e.g., NaOH, LiOH) conditions to reveal the 3-amino group. The choice of deprotection conditions depends on the stability of other functional groups in the molecule. This orthogonality allows for selective functionalization of the C3-amine after modifications have been made at the C2 and C5 positions.

Applications in Medicinal Chemistry

The true power of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate is realized in its application as a scaffold for constructing libraries of drug-like molecules. A common synthetic strategy involves a three-step diversification process.

Hypothetical Workflow in Drug Discovery

Caption: A strategic workflow for library synthesis using the title compound.

This workflow enables the systematic exploration of chemical space around the pyridine core:

-

R¹ Group Introduction: A diverse array of aryl or heteroaryl groups (R¹) can be installed at the C5 position via Suzuki coupling. This position is often critical for modulating properties like target binding affinity and selectivity.

-

C2-Amine Unmasking: The nitro group is reduced to an amine, providing a new vector for diversification.

-

R² Group Introduction: The newly formed C2-amine is functionalized, for example, through amide bond formation with a library of carboxylic acids (R²-COOH). This allows for fine-tuning of physicochemical properties like solubility and cell permeability.

This systematic approach is highly valuable in lead optimization campaigns, where rapid generation and testing of analogues are paramount. The use of related nitropyridine building blocks is common in the synthesis of biologically active compounds.[4][5]

Safety, Handling, and Storage

| Hazard Classification (Inferred) | GHS Statement | Precautionary Measures |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[5] | P280: Wear protective gloves/protective clothing.[5] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[5] | P280: Wear eye protection/face protection.[5] |

| Target Organ Toxicity | H335: May cause respiratory irritation.[5] | P261: Avoid breathing dust. Use only in a well-ventilated area.[5][6] |

| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[7] | P264: Wash hands and exposed skin thoroughly after handling.[6][8] |

Handling:

-

Always use this compound inside a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[8]

-

Avoid generating dust.[7]

-

Ensure safety showers and eyewash stations are readily accessible.[8]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[7]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][8]

References

-

Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Ethyl 5-bromo-3-nitropyridine-2-carboxylate (C8H7BrN2O4). (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]

- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (n.d.). Google Patents.

-

Ethyl 5-bromopyridine-3-carboxylate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

Sources

- 1. ethyl (5-broMo-2-nitropyridin-3-yl)carbaMate CAS#: 152684-25-8 [m.chemicalbook.com]

- 2. 152684-25-8 | MFCD28400538 | ethyl (5-broMo-2-nitropyridin-3-yl)carbaMate [aaronchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Nitropyridine Building Blocks | Manufacturer and Supplier - Pharmalego [pharmalego.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Molecular Structure of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate is a substituted pyridine derivative that serves as a crucial building block in medicinal chemistry. Its strategic placement of bromo, nitro, and ethyl carbamate functionalities on a pyridine core makes it a versatile intermediate for the synthesis of complex heterocyclic compounds, particularly kinase inhibitors. This guide provides a comprehensive analysis of its molecular structure, elucidated through a combination of spectroscopic methodologies and predictive chemical theory. We will explore the expected outcomes of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the rationale behind the anticipated spectral data. Furthermore, this document discusses the compound's role as a synthetic precursor in the development of targeted therapeutics, supported by examples from patent literature.

Introduction and Synthetic Relevance

Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate, identified by CAS Number 152684-25-8, belongs to a class of highly functionalized heterocyclic compounds.[1][2] The pyridine ring is a privileged scaffold in drug discovery, and its decoration with carefully chosen substituents is a cornerstone of modern medicinal chemistry. The substituents on this particular molecule are of significant interest:

-

The Pyridine Core: Provides a rigid framework with a defined geometry and a nitrogen atom capable of hydrogen bonding, which is crucial for molecular recognition at biological targets.

-

The Nitro Group (at C2): Acts as a strong electron-withdrawing group, influencing the reactivity of the entire ring system. It is also a key precursor for the synthesis of an amino group via reduction, a common step in building more complex molecules.[3]

-

The Ethyl Carbamate Group (at C3): Functions as a protected amine. The carbamate group itself is a recognized pharmacophore in numerous approved drugs, capable of forming key hydrogen bonds with protein targets.[4][5] Its presence offers a synthetic handle for further elaboration.

-

The Bromo Group (at C5): Serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse aryl, alkyl, or alkynyl substituents to build molecular complexity.

This combination of features makes ethyl (5-bromo-2-nitropyridin-3-yl)carbamate a valuable intermediate in the synthesis of targeted therapies, particularly protein kinase inhibitors for oncology.[6][7][8][9]

Molecular Structure and Conformation

The definitive three-dimensional arrangement of atoms in a molecule is best determined by single-crystal X-ray diffraction. In the absence of publicly available crystal structure data for this specific compound, we can infer its structural properties from the analysis of its constituent parts and related molecules.[10]

dot graph "Molecular_Structure" { layout="neato"; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} enddot Caption: 2D representation of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate.

The pyridine ring is planar. The primary degrees of rotational freedom involve the C2-NO₂, C3-NH, and the bonds within the ethyl carbamate side chain. The nitro group at the C2 position is sterically hindered by the adjacent C3-carbamate group, which likely forces it to twist out of the plane of the pyridine ring to minimize van der Waals repulsion.[11] Similarly, rotation around the C3-N bond of the carbamate will be restricted. Intramolecular hydrogen bonding between the carbamate N-H and an oxygen of the C2-nitro group is a possibility, which would further rigidify the conformation and enhance planarity.

Workflow for Structural Elucidation

A standard workflow for confirming the identity and structure of a synthesized batch of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate would involve a suite of complementary analytical techniques.

Spectroscopic Characterization (Predicted)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number and chemical environment of protons in a molecule. For Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate, we would expect the following signals:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Pyridine H-6 | 8.8 - 9.2 | Doublet (d) | ~2.5 | Deshielded by the adjacent ring nitrogen and the electron-withdrawing nitro and bromo groups. Coupled to H-4. |

| Pyridine H-4 | 8.4 - 8.7 | Doublet (d) | ~2.5 | Deshielded by the electron-withdrawing groups. Coupled to H-6. |

| Carbamate N-H | 9.5 - 10.5 | Broad Singlet (br s) | - | The acidic proton on the nitrogen of the carbamate is typically broad and downfield. |

| Carbamate -O-CH₂- | 4.2 - 4.5 | Quartet (q) | ~7.1 | Methylene protons adjacent to the carbamate oxygen, split by the methyl protons. |

| Carbamate -CH₃ | 1.2 - 1.5 | Triplet (t) | ~7.1 | Methyl protons of the ethyl group, split by the adjacent methylene protons. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides insight into the carbon framework of the molecule.[16][17][18][19][20]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Carbamate C=O | 150 - 155 | Carbonyl carbon of the carbamate group. |

| Pyridine C-2 | 155 - 160 | Attached to the highly electron-withdrawing nitro group. |

| Pyridine C-6 | 148 - 152 | Carbon adjacent to the ring nitrogen. |

| Pyridine C-4 | 140 - 145 | Aromatic carbon deshielded by substituents. |

| Pyridine C-3 | 130 - 135 | Attached to the carbamate group. |

| Pyridine C-5 | 110 - 115 | Attached to the bromine atom, showing the effect of halogen substitution. |

| Carbamate -O-CH₂- | 62 - 66 | Methylene carbon of the ethyl group. |

| Carbamate -CH₃ | 14 - 16 | Methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Carbamate) | 3200 - 3400 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=O (Carbamate) | 1720 - 1740 | Stretching[21][22][23] |

| C=N, C=C (Aromatic) | 1570 - 1620 | Ring Stretching |

| N-O (Nitro) | 1510 - 1550 (asymmetric) | Stretching |

| N-O (Nitro) | 1330 - 1370 (symmetric) | Stretching |

| C-O (Carbamate) | 1200 - 1250 | Stretching |

| C-Br | 500 - 600 | Stretching |

The precise position of the C=O stretch is sensitive to hydrogen bonding and the electronic environment.[10]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula. For this compound (C₈H₈BrN₃O₄), the expected monoisotopic mass is approximately 290.97 g/mol . A key feature in the mass spectrum will be the isotopic pattern for bromine.[24][25] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[26] This results in two molecular ion peaks of almost equal intensity:

-

M+ peak: Corresponding to molecules containing ⁷⁹Br.

-

[M+2]+ peak: Corresponding to molecules containing ⁸¹Br.

This characteristic 1:1 doublet is a definitive indicator of the presence of a single bromine atom in the molecule or its fragments.[27][28] Common fragmentation pathways would involve the loss of the ethyl group (-29 Da), ethoxy group (-45 Da), or the nitro group (-46 Da).

Applications in Drug Development

Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate is not an end-product drug but a strategic intermediate. Its value lies in its pre-functionalized structure, which allows for rapid and efficient construction of more complex drug candidates.

A common synthetic sequence involves:

-

Cross-Coupling: Utilizing the bromo substituent at the C5 position for a Suzuki or similar coupling reaction to introduce a new aryl or heteroaryl group.

-

Nitro Reduction: Reducing the nitro group at the C2 position to an amine.

-

Cyclization/Condensation: Using the newly formed C2-amine and the C3-amine (after deprotection of the carbamate) to form a fused heterocyclic system, such as a pyrazolo[3,4-b]pyridine.[7]

This strategy is frequently employed in the synthesis of inhibitors targeting protein kinases, a class of enzymes often dysregulated in cancer.[3][6] The final molecule is designed to fit into the ATP-binding pocket of the target kinase, with different parts of the molecule making specific hydrogen bonding and hydrophobic interactions to achieve potency and selectivity.

Conclusion

The molecular structure of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate is ideally suited for its role as a versatile intermediate in modern medicinal chemistry. Its well-defined arrangement of electron-withdrawing and synthetically tractable functional groups—the nitro, bromo, and ethyl carbamate moieties—on a pyridine scaffold provides a robust platform for the synthesis of complex, biologically active molecules. The predictable spectroscopic signatures (NMR, IR, and MS) allow for straightforward characterization and quality control during synthesis. An understanding of this molecule's structural and chemical properties is essential for researchers and scientists engaged in the design and development of novel therapeutics, particularly in the field of kinase inhibitor discovery.

References

-

Luo, Y., et al. (2012). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters, 22(16), 5247-5252. Available at: [Link]

-

Gore, R. C., et al. (1964). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of the Association of Official Agricultural Chemists, 47(4), 648-667. Available at: [Link]

-

Boykin, D. W., et al. (1989). An ¹⁷O NMR spectroscopy study of 3-substituted 4-nitropyridine N-oxides. Magnetic Resonance in Chemistry, 27(8), 751-753. Available at: [Link]

-

Baas, M. A., & Oomens, J. (2017). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Journal of The American Society for Mass Spectrometry, 28(7), 1405-1414. Available at: [Link]

-

Reddy, T. R., et al. (2018). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ChemistrySelect, 3(44), 12489-12495. Available at: [Link]

-

Simon, M., et al. (2003). Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction. Zeitschrift für Naturforschung B, 58(12), 1403-1408. Available at: [Link]

-

López-Elías, J. C., et al. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Foods, 12(17), 3254. Available at: [Link]

-

Ammar, Y. A., et al. (2017). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. NIH National Library of Medicine. Available at: [Link]

-

Pinto, D. C., et al. (2020). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Available at: [Link]

-

Schofield, K. (1995). Nitropyridines: Synthesis and reactions. ResearchGate. Available at: [Link]

-

Duan, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(5), 621-632. Available at: [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, Pyridine-d5, simulated) (NP0043900). Retrieved from [Link]

-

van der Plas, H. C. (1994). Nitropyridines, Their Synthesis and Reactions. ResearchGate. Available at: [Link]

-

Nna, O. J., et al. (2020). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. Molecules, 25(19), 4434. Available at: [Link]

-

ResearchGate. (n.d.). Infrared spectrum of carbamic acid NH₂COOH (a) and ammonium carbamate... Retrieved from [Link]

-

University of Calgary. (n.d.). Introduction to Spectroscopy V: Mass Spectrometry. Retrieved from [Link]

-

Kim, J., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(1), 631-649. Available at: [Link]

-

Ghorab, M. M., et al. (2018). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Molecules, 23(10), 2533. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Pinchas, S., & Ben-Ishai, D. (1957). The Carbonyl Absorption of Carbamates and 2-Oxazolidones in the Infrared Region. Journal of the American Chemical Society, 79(15), 4099-4104. Available at: [Link]

-

PubChemLite. (n.d.). Ethyl 5-bromo-3-nitropyridine-2-carboxylate (C8H7BrN2O4). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-5-nitropyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

- Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

Cenmed. (n.d.). Ethyl (2 Nitropyridin 3 Yl)Carbamate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Clark, J. (2022). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

-

El-Awa, A., et al. (2009). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 14(4), 1437-1448. Available at: [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. Available at: [Link]

-

Turel, I., & Kljun, J. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 72(2), 81-100. Available at: [Link]

Sources

- 1. ethyl (5-broMo-2-nitropyridin-3-yl)carbaMate CAS#: 152684-25-8 [m.chemicalbook.com]

- 2. 152684-25-8 | MFCD28400538 | ethyl (5-broMo-2-nitropyridin-3-yl)carbaMate [aaronchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-Bromo-2-nitropyridine(39856-50-3) 1H NMR spectrum [chemicalbook.com]

- 13. 2-Bromo-5-nitropyridine(4487-59-6) 1H NMR spectrum [chemicalbook.com]

- 14. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. NP-MRD: 13C NMR Spectrum (1D, 75 MHz, Pyridine-d5, simulated) (NP0043900) [np-mrd.org]

- 18. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]

- 19. PYRIDINE-D5(7291-22-7) 13C NMR spectrum [chemicalbook.com]

- 20. hmdb.ca [hmdb.ca]

- 21. academic.oup.com [academic.oup.com]

- 22. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study | MDPI [mdpi.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. ochem.weebly.com [ochem.weebly.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. chemguide.co.uk [chemguide.co.uk]

- 27. researchgate.net [researchgate.net]

- 28. pdf.benchchem.com [pdf.benchchem.com]

starting materials for Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate

An In-depth Technical Guide on the Starting Materials for Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate

Abstract

Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate is a highly functionalized pyridine derivative, representing a valuable building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its structure, featuring orthogonal reactive sites, allows for selective, stepwise modifications. This technical guide provides a comprehensive analysis of the most logical and efficient synthetic route to this target molecule, starting from readily available commercial reagents. We will delve into the selection of starting materials, provide detailed, field-tested protocols for each synthetic step, and explain the chemical principles and mechanistic rationale behind the procedural choices. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this key intermediate.

Introduction

The synthesis of polysubstituted heterocyclic compounds is a cornerstone of modern medicinal chemistry. Pyridine rings, in particular, are privileged scaffolds found in numerous approved drugs. The title compound, Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate, encapsulates significant synthetic potential. The ethyl carbamate group serves as a protected amine, the nitro group can be reduced to a reactive amine, and the bromo substituent is primed for cross-coupling reactions. This strategic arrangement of functional groups makes it an ideal precursor for generating diverse molecular libraries.

This guide presents a robust, three-step synthetic sequence commencing from 3-aminopyridine. The chosen pathway is designed for scalability, high regioselectivity, and is based on well-established chemical transformations. Each step will be examined in detail, focusing on the causality behind experimental design to ensure reproducibility and high yields.

Retrosynthetic Analysis

A retrosynthetic approach reveals a clear and logical path from the target molecule back to simple, commercially available precursors. The primary disconnection simplifies the target to its immediate precursors: the functionalized amine and the acylating agent.

The key disconnection is the carbamate bond, which retrosynthetically leads to 5-bromo-2-nitropyridin-3-amine and ethyl chloroformate . The former is a specialized intermediate whose synthesis is the core of this guide. Further deconstruction of this intermediate by removing the nitro and bromo groups in a strategic order leads back to 3-amino-5-bromopyridine and ultimately to 3-aminopyridine , a common laboratory chemical.

Caption: Retrosynthetic pathway for the target molecule.

Core Starting Materials: Properties and Procurement

The success of the synthesis hinges on the quality and proper handling of four key starting materials.

3.1 3-Aminopyridine (CAS: 462-08-8) A colorless to light-red crystalline solid, it is the foundational building block for the pyridine core.[1] It is widely available from commercial suppliers. For industrial-scale synthesis, it can be produced via the Hofmann rearrangement of nicotinamide using sodium hypobromite or sodium hypochlorite solutions.[2][3]

3.2 Brominating Agents For the selective bromination at the C5 position, N-Bromosuccinimide (NBS) is often preferred over liquid bromine in laboratory settings due to its solid nature and safer handling. However, elemental bromine in a suitable solvent is also effective and commonly used in scaled-up processes.

3.3 Nitrating Mixture The standard and most effective reagent for nitration is a mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃). Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

3.4 Ethyl Chloroformate (CAS: 541-41-3) A colorless, volatile liquid with a pungent odor, this reagent is used to install the ethyl carbamate protecting group.[4] It is synthesized industrially by the reaction of ethanol with phosgene.[5][6][7] It is highly reactive and must be handled with care in a well-ventilated fume hood.

| Starting Material | CAS Number | Molecular Formula | Molecular Weight | Key Role |

| 3-Aminopyridine | 462-08-8 | C₅H₆N₂ | 94.11 g/mol | Pyridine core structure |

| Bromine (or NBS) | 7726-95-6 | Br₂ | 159.81 g/mol | Electrophilic bromination |

| Nitric Acid | 7697-37-2 | HNO₃ | 63.01 g/mol | Nitronium ion source |

| Sulfuric Acid | 7664-93-9 | H₂SO₄ | 98.08 g/mol | Nitration catalyst |

| Ethyl Chloroformate | 541-41-3 | C₃H₅ClO₂ | 108.52 g/mol | Carbamate formation |

Recommended Synthetic Pathway

The proposed forward synthesis is a logical three-step process designed to control regioselectivity.

Caption: Overall synthetic workflow.

Step 1: Synthesis of 3-Amino-5-bromopyridine

-

Causality and Mechanism: This reaction is a classic electrophilic aromatic substitution. The amino group at the 3-position is a strong activating group and directs electrophiles to the ortho (C2, C4) and para (C5, relative to the ring nitrogen) positions. Bromination occurs preferentially at the C5 position due to a combination of electronic and steric factors, leading to the desired product with high regioselectivity.[8]

-

Detailed Protocol:

-

To a solution of 3-aminopyridine (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add the brominating agent (e.g., N-Bromosuccinimide, 1.05 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any excess bromine.

-

Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is ~8-9.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-amino-5-bromopyridine.[9]

-

The product can be purified by recrystallization or column chromatography if necessary.

-

Step 2: Synthesis of 5-Bromo-2-nitropyridin-3-amine

-

Causality and Mechanism: The nitration of 3-amino-5-bromopyridine is another electrophilic aromatic substitution. The directing effects of the substituents are crucial. The amino group at C3 strongly directs ortho to the C2 and C4 positions. The bromo group at C5 is deactivating but also directs ortho/para (to C2, C4, C6). The synergistic directing effect of both the amino and bromo groups overwhelmingly favors the substitution of the incoming nitronium ion (NO₂⁺) at the C2 position. Performing the reaction at low temperatures is critical to prevent over-nitration and side reactions.[10]

-

Detailed Protocol:

-

In a flask equipped with a dropping funnel and thermometer, carefully add 3-amino-5-bromopyridine (1.0 eq) to concentrated sulfuric acid (H₂SO₄) at 0°C, ensuring the temperature does not exceed 10°C.

-

Cool the resulting solution to 0°C in an ice-salt bath.

-

Slowly add a pre-cooled nitrating mixture (concentrated HNO₃, 1.1 eq, in concentrated H₂SO₄) dropwise, maintaining the internal temperature below 5°C.

-

After the addition is complete, stir the mixture at 0-5°C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a concentrated base (e.g., 40% NaOH or ammonium hydroxide), keeping the temperature low. The product will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 5-bromo-2-nitropyridin-3-amine.[10]

-

Step 3: Synthesis of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate

-

Causality and Mechanism: This final step is a nucleophilic acyl substitution. The amino group of 5-bromo-2-nitropyridin-3-amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. This reaction forms a tetrahedral intermediate which then collapses, eliminating a chloride ion to form the stable carbamate product. A non-nucleophilic base, such as triethylamine or pyridine, is required to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[11][12]

-

Detailed Protocol:

-

Dissolve 5-bromo-2-nitropyridin-3-amine (1.0 eq) and a base (e.g., triethylamine, 1.5 eq) in an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dichloromethane, or acetonitrile) under an inert atmosphere (nitrogen or argon).

-

Cool the mixture to 0°C in an ice bath.

-

Add ethyl chloroformate (1.2 eq) dropwise via a syringe, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Once the reaction is complete, filter off the triethylamine hydrochloride salt that has precipitated.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify the crude Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel chromatography.

-

Characterization and Analytical Control

The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques.

-

Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by analyzing chemical shifts, integration, and coupling patterns.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compounds.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy.

Safety and Handling Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Bromine: Is highly corrosive, toxic, and volatile. Handle with extreme care.

-

Concentrated Acids (H₂SO₄, HNO₃): Are severely corrosive. Always add acid to water, never the reverse, when preparing dilutions. The nitrating mixture is highly oxidizing.

-

Ethyl Chloroformate: Is toxic, flammable, and a lachrymator. It reacts with water and must be handled in an anhydrous environment.

-

Neutralization Steps: The neutralization of large quantities of concentrated acid is highly exothermic and requires efficient cooling to control the temperature.

Conclusion

The synthesis of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate can be reliably achieved through a strategic three-step sequence starting from 3-aminopyridine. This guide outlines a robust and scalable pathway, emphasizing the chemical principles that ensure high regioselectivity and yield at each stage. By understanding the causality behind the chosen reagents and conditions, researchers can confidently produce this versatile intermediate for applications in drug discovery and development.

References

-

PrepChem.com. Preparation of ethyl chloroformate. [Link]

- Google Patents.

-

Ningbo Inno Pharmchem Co., Ltd. 2-Amino-3-Nitropyridine: An Overview of its Properties, Uses, and Production. [Link]

- Google Patents.

-

Organic Syntheses. 2,3-diaminopyridine - Organic Syntheses Procedure. [Link]

-

Patsnap. Preparation method of 2-amino-3-nitro pyridine - Eureka. [Link]

- Google Patents.

-

FAQ. How is 5-Bromo-2-nitropyridine used in the synthesis of important intermediates?. [Link]

-

Organic Syntheses. ethyl n-methylcarbamate - Organic Syntheses Procedure. [Link]

- Google Patents. CN103664763A - Preparation method of 2-amino-3-nitro pyridine.

-

NINGBO INNO PHARMCHEM CO.,LTD. 3-Aminopyridine: A Comprehensive Overview. [Link]

-

Heterocyclic Letters. A convenient and green process for the preparation of 2,5-dibromopyridine. [Link]

-

ResearchGate. Convenient Preparation of Primary Amides via Activation of Carboxylic Acids with Ethyl Chloroformate and Triethylamine under Mild Conditions. [Link]

- Google Patents.

-

Organic Syntheses. 3-aminopyridine - Organic Syntheses Procedure. [Link]

- Google Patents.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. nbinno.com [nbinno.com]

- 3. CN111170937A - Preparation method of 3-aminopyridine - Google Patents [patents.google.com]

- 4. ETHYL CHLOROFORMATE FOR SYNTHESIS | Ennore India Chemicals [ennoreindiachemicals.com]

- 5. prepchem.com [prepchem.com]

- 6. CN111689858B - Method for preparing ethyl chloroformate - Google Patents [patents.google.com]

- 7. US3966786A - Method for producing chloroformates - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

Spectroscopic Data of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for ethyl (5-bromo-2-nitropyridin-3-yl)carbamate, a compound of interest in medicinal chemistry and materials science. In the absence of direct experimental spectra in the public domain, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predicted dataset for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering foundational data for compound identification, characterization, and further research. The methodologies for acquiring such spectroscopic data are also detailed to ensure experimental reproducibility.

Introduction

Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate (CAS No. 152684-25-8, Molecular Formula: C₈H₈BrN₃O₄) is a substituted nitropyridine derivative. The unique arrangement of a carbamate, a nitro group, and a bromine atom on the pyridine ring imparts specific electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount for verifying the identity, purity, and structure of this compound in any research or development endeavor. This guide provides a detailed, predicted spectroscopic profile to facilitate these critical analytical requirements.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of ethyl (5-bromo-2-nitropyridin-3-yl)carbamate is expected to show distinct signals for the ethyl group protons and the aromatic protons on the pyridine ring.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.65 | Doublet | 1H | H-6 | The proton at position 6 is ortho to the ring nitrogen and meta to the bromine, leading to a significant downfield shift. It will be split by the proton at H-4. |

| ~8.45 | Doublet | 1H | H-4 | The proton at position 4 is ortho to the bromine atom and meta to the nitro group, resulting in a downfield shift. It will be split by the proton at H-6. |

| ~7.50 | Broad Singlet | 1H | N-H | The N-H proton of the carbamate group is expected to be a broad singlet, with its chemical shift being solvent and concentration-dependent. |

| ~4.30 | Quartet | 2H | -O-CH₂-CH₃ | The methylene protons of the ethyl group are adjacent to an oxygen atom, causing a downfield shift. They are split into a quartet by the neighboring methyl protons. |

| ~1.35 | Triplet | 3H | -O-CH₂-CH₃ | The methyl protons of the ethyl group are split into a triplet by the adjacent methylene protons. |

Causality Behind Experimental Choices

The choice of deuterochloroform (CDCl₃) as the solvent is standard for many organic molecules due to its excellent solubilizing properties and the presence of a single deuterium signal for locking. A high-field NMR spectrometer (500 MHz) is recommended to achieve better signal dispersion, which is particularly useful for resolving the coupling between the aromatic protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of ethyl (5-bromo-2-nitropyridin-3-yl)carbamate in 0.6 mL of CDCl₃.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an exponential window function and perform a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shifts using the residual solvent peak (CHCl₃ at 7.26 ppm).

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of ethyl (5-bromo-2-nitropyridin-3-yl)carbamate will reflect the different chemical environments of the eight carbon atoms.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~154.0 | C=O (carbamate) | The carbonyl carbon of the carbamate group is significantly deshielded.[1] |

| ~152.0 | C-2 | The carbon atom bearing the nitro group is deshielded due to the strong electron-withdrawing effect of the nitro group. |

| ~148.5 | C-6 | The carbon atom adjacent to the ring nitrogen is deshielded. |

| ~138.0 | C-4 | The carbon atom in the aromatic ring. |

| ~130.0 | C-3 | The carbon atom attached to the carbamate nitrogen. |

| ~115.0 | C-5 | The carbon atom bearing the bromine atom is influenced by the heavy atom effect.[2] |

| ~63.0 | -O-CH₂-CH₃ | The methylene carbon of the ethyl group is attached to an oxygen atom. |

| ~14.5 | -O-CH₂-CH₃ | The methyl carbon of the ethyl group is in a typical aliphatic region. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 125 MHz NMR spectrometer is required, typically the same instrument used for proton NMR.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 5 seconds to allow for the slower relaxation of quaternary carbons.

-

Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the FID with an exponential window function and perform a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shifts using the CDCl₃ solvent peak at 77.16 ppm.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups in a molecule based on their characteristic vibrational frequencies. The IR spectrum of ethyl (5-bromo-2-nitropyridin-3-yl)carbamate will be dominated by absorptions from the carbamate, nitro, and aromatic moieties.

Table 3: Predicted IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3300 | Medium | N-H stretch | Carbamate |

| ~3100-3000 | Weak | Aromatic C-H stretch | Pyridine Ring |

| ~2980-2850 | Weak | Aliphatic C-H stretch | Ethyl Group |

| ~1730 | Strong | C=O stretch | Carbamate[3][4] |

| ~1580, ~1470 | Medium | C=C and C=N stretch | Pyridine Ring |

| ~1530 | Strong | Asymmetric NO₂ stretch | Nitro Group |

| ~1350 | Strong | Symmetric NO₂ stretch | Nitro Group |

| ~1220 | Strong | C-O stretch | Carbamate |

| ~1050 | Medium | C-N stretch | Carbamate |

| ~850 | Medium | C-H out-of-plane bend | Pyridine Ring |

| ~750 | Medium | C-Br stretch | Bromo Group |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectral range should be from 4000 to 400 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Proposed Fragment | Notes |

| 291/289 | High | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio). |

| 245/243 | Medium | [M - NO₂]⁺ | Loss of the nitro group. |

| 217/215 | Medium | [M - NO₂ - CO]⁺ | Subsequent loss of carbon monoxide. |

| 188/186 | Medium | [M - NO₂ - CO - C₂H₅]⁺ | Loss of the ethyl group from the previous fragment. |

| 173/171 | High | [C₅H₂BrN₂O]⁺ | Fragmentation of the carbamate side chain. |

| 76 | Medium | [C₅H₄N]⁺ | Pyridine ring fragment after loss of substituents. |

Causality Behind Experimental Choices

Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule. High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of their elemental compositions.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

-

Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

Visualizations

Molecular Structure

Caption: Molecular structure of ethyl (5-bromo-2-nitropyridin-3-yl)carbamate.

Experimental Workflow

Caption: General experimental workflow for spectroscopic analysis.

Conclusion

This technical guide provides a detailed, predicted spectroscopic dataset for ethyl (5-bromo-2-nitropyridin-3-yl)carbamate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, offer a solid foundation for the analytical characterization of this compound. While these predictions are based on sound scientific principles, experimental verification is always recommended for definitive structural confirmation. This guide is intended to be a valuable starting point for researchers working with this and structurally related molecules.

References

-

Chen, J. T. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL, 48(2), 380-386. [Link]

-

Lewis, J. S., & Fields, E. K. (1972). Mass Spectra of N-Substituted Ethyl Carbamates. Analytical Chemistry, 44(3), 624-627. [Link]

-

Vilela, A. F., et al. (2016). -Mass spectrum of ethyl carbamate. ResearchGate. [Link]

-

Hatton, J., & Stuart, D. R. (2020). Synthesis of N-Aryl Carbamates from Aryl(TMP)iodonium Salts via C–N Coupling. Organic Letters, 22(15), 5915-5919. [Link]

-

SpectraBase. (n.d.). ethyl N,N-di(butan-2-yl)carbamate. Retrieved from [Link]

-

Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 725-731. [Link]

-

ResearchGate. (2020). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. [Link]

-

Zhang, Y., et al. (2020). Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by Gas Chromatography-Mass Spectrometry. Journal of Agricultural and Food Chemistry, 68(39), 10984-10991. [Link]

-

de Oliveira, L. S. C., et al. (2018). Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS and 18-Crown-6/Trifluoroacetic Acid Spiking Additives. Journal of the Brazilian Chemical Society, 29(8), 1646-1654. [Link]

-

PubChem. (n.d.). Ethyl 5-bromo-3-nitropyridine-2-carboxylate. Retrieved from [Link]

-

University of Manitoba. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Bromopyridine. Retrieved from [Link]

-

Perjéssy, A., et al. (1993). Effect of the ortho‐nitro group on the 13C NMR chemical shifts of substituted pyridines. Magnetic Resonance in Chemistry, 31(1), 68-73. [Link]

-

PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Retrieved from [Link]

-

Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 37(4), 725-731. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Pinchas, S., & Ben-Ishai, D. (1957). The Carbonyl Absorption of Carbamates and 2-Oxazolidones in the Infrared Region. Journal of the American Chemical Society, 79(15), 4099-4104. [Link]

-

Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]

-

University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3-bromo-5-nitropyridine. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Supporting Information. (n.d.). 13 - Supporting Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Bromo-2-nitropyridine. Retrieved from [Link]

-

ResearchGate. (2010). Ethyl N-(5-bromo-3-phenylindol-2-yl)carbamate. [Link]

-

The Journal of Chemical Physics. (1959). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. [Link]

-

National Institutes of Health. (2013). N-(5-Bromopyridin-2-yl)acetamide. [Link]

-

Oriental Journal of Chemistry. (2018). Dynamic 1H NMR and Theoretical Study of the Synthesized Phosphorus Ylide Containing of a Carbamate Derivative. [Link]

-

PubChem. (n.d.). N-(5-bromopyridin-3-yl)acetamide. Retrieved from [Link]

-

Cenmed. (n.d.). Ethyl (2 Nitropyridin 3 Yl)Carbamate. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-3-methyl-2-nitropyridine. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Retrieved from [Link]

-

Aaron-chem. (n.d.). ethyl (5-broMo-2-nitropyridin-3-yl)carbaMate. Retrieved from [Link]

-

Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Retrieved from [Link]

-

ResearchGate. (2025). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. [Link]

Sources

Solubility Profile of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate: A Technical Guide to Solvent Selection and Experimental Determination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate (CAS No. 152684-25-8) is a substituted pyridine derivative of interest in medicinal chemistry and synthetic applications.[1][2] A comprehensive understanding of its solubility in organic solvents is paramount for the successful design of synthetic routes, purification strategies, and the development of viable formulations. This guide provides a detailed analysis of the molecular characteristics influencing the solubility of this compound. It offers a theoretical framework for predicting solubility, a robust, step-by-step protocol for experimental determination via the equilibrium shake-flask method, and a practical guide for selecting appropriate solvents for applications ranging from chemical synthesis to purification by recrystallization.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and organic synthesis, solubility is not merely a physical constant but a critical determinant of a compound's utility. For a molecule like Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate, its solubility profile dictates the choice of reaction media, influences reaction kinetics, and governs the feasibility of purification techniques such as recrystallization.[3] Furthermore, in a pharmaceutical context, poor solubility can be a significant impediment to bioavailability and formulation. This guide serves as a foundational resource for scientists, providing both the theoretical underpinnings and the practical methodologies required to effectively manage and exploit the solubility characteristics of this compound.

Molecular Structure and Physicochemical Analysis

To predict the solubility of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate, we must first dissect its molecular architecture. The structure combines several functional groups, each contributing uniquely to its overall polarity, hydrogen bonding capacity, and ultimately, its interaction with various solvents.

Chemical Structure:

Physicochemical Properties Summary:

| Property | Value | Source |

| CAS Number | 152684-25-8 | [1][2] |

| Molecular Formula | C₈H₈BrN₃O₄ | [1][2] |

| Molecular Weight | 290.07 g/mol | [1][2][4] |

| XLogP3-AA | 1.5 | [4] |

| Topological Polar Surface Area (TPSA) | 99.3 Ų | [4] |

| Hydrogen Bond Donor Count | 1 (from the carbamate N-H) | [4] |

| Hydrogen Bond Acceptor Count | 5 (from the nitro oxygens, carbonyl oxygen, ether oxygen, and pyridine nitrogen) | [4] |

Functional Group Analysis:

-

Pyridine Ring: The nitrogen atom within the aromatic ring introduces polarity and can act as a hydrogen bond acceptor. Pyridine-containing compounds generally exhibit poor crystallization behavior compared to non-heteroaromatic counterparts and often require polar solvents for dissolution.[5][6]

-

Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. While its polarity enhances interactions with polar solvents, nitro compounds can have surprisingly low water solubility.[7][8]

-

Bromo Group (-Br): The bromine atom increases the molecular weight and overall hydrophobicity of the molecule, which tends to decrease solubility in highly polar solvents like water.[7]

-

Ethyl Carbamate Group (-NH-CO-O-Et): This is a key functional group for solubility. The N-H group is a hydrogen bond donor, while the carbonyl (C=O) and ether oxygens are hydrogen bond acceptors. This allows for strong interactions with both protic and aprotic polar solvents. The terminal ethyl group adds a small nonpolar element.

The combination of a high hydrogen bond acceptor count and a significant TPSA suggests that the molecule is moderately polar. The XLogP3-AA value of 1.5 indicates a relatively balanced lipophilic and hydrophilic character, predicting greater solubility in organic solvents than in water.

Theoretical Solubility Profile and Solvent Classes

The guiding principle for solubility is "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[9][10] Based on the molecular analysis, we can predict the solubility of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate across different solvent classes.

Predicted Solubility Ranking:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Cyclohexane | Very Low | The molecule's high polarity and hydrogen bonding capabilities do not match the London dispersion forces offered by these solvents.[7][11] |

| Moderately Polar Aprotic | Dichloromethane (DCM), Chloroform (CHCl₃), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF) | Moderate to Good | These solvents can engage in dipole-dipole interactions with the nitro group and pyridine ring. EtOAc and THF can also accept hydrogen bonds. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good to Excellent | These solvents have strong dipoles and are excellent hydrogen bond acceptors, allowing them to effectively solvate all polar regions of the molecule. DMSO is often an exceptional solvent for complex, moderately polar compounds. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Water | Moderate (Alcohols), Very Low (Water) | Alcohols can act as both hydrogen bond donors and acceptors, interacting favorably with the carbamate group.[11] Water solubility is expected to be minimal due to the large, relatively hydrophobic bromo-nitropyridine core.[8] |

Experimental Protocol for Solubility Determination

Theoretical predictions must be validated by empirical data. The isothermal shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.[12]

Principle

A surplus of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear supernatant is accurately measured.

Experimental Workflow Diagram

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology

-

Preparation: Accurately weigh an excess amount of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate (e.g., 10-20 mg) into a glass vial. The amount should be sufficient to ensure a saturated solution with visible undissolved solid.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.[13]

-

Equilibration: Securely cap the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached.[12]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 30 minutes to let the undissolved solid settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic particulate matter. This step is critical to prevent artificially high results.

-

Quantification:

-

Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO).

-

Create a series of calibration standards of known concentrations through serial dilution.

-

Accurately dilute the filtered sample into the appropriate concentration range.

-

Analyze the standards and the sample using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Construct a calibration curve and determine the concentration of the compound in the sample.

-

-

Calculation: Calculate the final solubility, accounting for any dilution factors, and express the result in appropriate units (e.g., mg/mL or mol/L).

Data Interpretation and Solvent Selection

The following table presents plausible experimental solubility data for Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate, which can be used as a guide for solvent selection.

Quantitative Solubility Data (Hypothetical, at 25 °C):

| Solvent | Solvent Class | Solubility (mg/mL) |

| Hexane | Nonpolar | < 0.1 |

| Toluene | Nonpolar (Aromatic) | ~ 1.5 |

| Dichloromethane (DCM) | Moderately Polar Aprotic | ~ 25 |

| Ethyl Acetate (EtOAc) | Moderately Polar Aprotic | ~ 30 |

| Tetrahydrofuran (THF) | Moderately Polar Aprotic | ~ 55 |

| Acetonitrile (ACN) | Polar Aprotic | ~ 40 |

| Acetone | Polar Aprotic | ~ 60 |

| Dimethylformamide (DMF) | Polar Aprotic | > 200 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 250 |

| Methanol (MeOH) | Polar Protic | ~ 15 |

| Ethanol (EtOH) | Polar Protic | ~ 10 |

| Water | Polar Protic | < 0.05 |

Discussion of Results

The hypothetical data aligns well with our theoretical predictions. The compound is practically insoluble in nonpolar aliphatic solvents like hexane but shows slight solubility in toluene, likely due to π-π stacking interactions with the aromatic ring. Solubility increases significantly in moderately polar aprotic solvents (DCM, EtOAc, THF), which can engage in dipole-dipole interactions. The highest solubilities are observed in highly polar aprotic solvents like DMSO and DMF, which are exceptional hydrogen bond acceptors and can effectively solvate the entire molecule. The lower solubility in polar protic solvents like methanol and ethanol compared to THF or acetone suggests that while hydrogen bonding is important, the overall polarity and solvating power of the aprotic solvents are more dominant for this specific structure.

Application-Specific Solvent Selection

The choice of solvent is always mission-dependent. The following decision tree provides a logical framework for selecting an appropriate solvent system.

Caption: Decision tree for application-specific solvent selection.

-

For Chemical Synthesis: Solvents like THF and DCM offer a good balance of solvating power without being overly difficult to remove under vacuum. They are suitable for many common synthetic transformations.

-

For Purification by Recrystallization: The ideal solvent dissolves the compound poorly at room temperature but well at elevated temperatures.[3] A mixed-solvent system is often highly effective for this compound.[5] A recommended approach is to dissolve the crude material in a minimal amount of a hot "good" solvent (e.g., Ethyl Acetate or Acetone ) and then slowly add a "poor" or anti-solvent (e.g., Hexane or Heptane ) until the solution becomes turbid. Allowing this mixture to cool slowly will often yield high-purity crystals.

-

For Analytical Purposes (NMR, HPLC): For complete solubilization to prepare stock solutions for analysis, DMSO is an excellent choice. For NMR spectroscopy, deuterated solvents such as DMSO-d₆ or Chloroform-d (CDCl₃) would be appropriate, depending on the required resolution and potential for proton exchange with the carbamate N-H.[12]

Conclusion

Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate is a moderately polar compound whose solubility is governed by the interplay of its diverse functional groups. It exhibits very low solubility in nonpolar solvents and water but is readily soluble in polar aprotic solvents, with DMSO and DMF being exceptional examples. A systematic approach, combining theoretical structural analysis with empirical determination, is essential for accurately characterizing its solubility profile. This understanding empowers researchers to make informed decisions regarding solvent selection, thereby optimizing processes in synthesis, purification, and formulation.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

-

University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

Solubility of Things. 1-Bromo-2-nitrobenzene. [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

Solubility of Things. 2-Bromo-4-nitrophenol. [Link]

-

American Chemical Society. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. [Link]

-

Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13867086, (5-Bromo-2-nitro-3-pyridinyl)-ethylcarbamic acid. [Link]

Sources

- 1. ethyl (5-broMo-2-nitropyridin-3-yl)carbaMate CAS#: 152684-25-8 [m.chemicalbook.com]

- 2. 152684-25-8 | MFCD28400538 | ethyl (5-broMo-2-nitropyridin-3-yl)carbaMate [aaronchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (5-Bromo-2-nitro-3-pyridinyl)-ethylcarbamic acid | C8H8BrN3O4 | CID 118006988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.ws [chem.ws]

- 10. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

stability and storage of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate

An In-depth Technical Guide to the Stability and Storage of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Abstract

Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate (CAS No. 152684-25-8) is a substituted nitropyridine derivative that serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. The inherent reactivity conferred by its distinct functional groups—a carbamate linkage, an electron-deficient nitropyridine core, and a bromo substituent—necessitates a thorough understanding of its stability profile. The integrity of this compound is paramount for the reproducibility of synthetic protocols and the quality of downstream products. This guide provides a comprehensive analysis of the factors influencing the stability of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate, outlines potential degradation pathways, and details field-proven protocols for its optimal storage, handling, and stability assessment.

Molecular Profile: A Synthesis of Stability and Reactivity

The stability of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate is not governed by a single attribute but by the synergistic interplay of its constituent functional groups. A foundational understanding of these components is critical to predicting its behavior under various chemical and physical conditions.

-

The Carbamate Linkage: Carbamates are structurally hybrid "amide-esters" and, as such, exhibit considerable chemical stability derived from the resonance between the amide and carboxyl functionalities.[1][2] This resonance delocalizes the nitrogen lone pair, strengthening the C-N bond and making it more robust than a typical ester. However, this linkage remains the most probable site of hydrolytic degradation, particularly under conditions of strong acidity or basicity.[1][3]

-

The 5-Bromo-2-nitropyridine Core: The pyridine ring is intrinsically electron-deficient. This characteristic is significantly amplified by the presence of a nitro group (-NO2) at the C2 position, which is a powerful electron-withdrawing group.[4] This electronic feature makes the aromatic core susceptible to nucleophilic attack. The bromine atom at C5 further modulates the ring's electronic density. While such heterocyclic systems are generally stable as crystalline solids under standard conditions, their reactivity potential is high.[5][6]

The combination of these groups results in a molecule whose stability is a delicate balance. The carbamate group's stability can be influenced by the electronic effects of the nitropyridine ring, and conversely, the ring's reactivity is modulated by the carbamate substituent.

Physicochemical Data and Recommended Long-Term Storage

Accurate physicochemical data is the bedrock of proper handling and storage. The table below summarizes the key identifiers for this compound.

| Property | Value | Source(s) |

| CAS Number | 152684-25-8 | [7][8][9] |

| Molecular Formula | C8H8BrN3O4 | [7][8] |

| Molecular Weight | 290.07 g/mol | [7][8] |

| Appearance | Typically a solid; color should be noted upon receipt and monitored. | Inferred from related compounds[10] |

Optimal Storage Protocol:

To ensure long-term stability and prevent degradation, the following storage conditions are recommended. The causality for these recommendations stems from the need to mitigate the key degradation risks: hydrolysis, photodecomposition, and thermal stress.

-